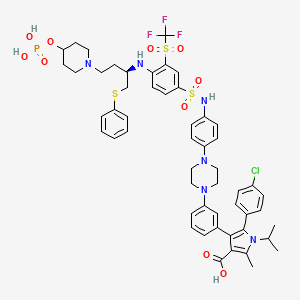

UBX1325

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2271269-01-1 |

|---|---|

Formule moléculaire |

C53H59ClF3N6O10PS3 |

Poids moléculaire |

1159.7 g/mol |

Nom IUPAC |

5-(4-chlorophenyl)-2-methyl-4-[3-[4-[4-[[4-[[(2R)-1-phenylsulfanyl-4-(4-phosphonooxypiperidin-1-yl)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-1-propan-2-ylpyrrole-3-carboxylic acid |

InChI |

InChI=1S/C53H59ClF3N6O10PS3/c1-35(2)63-36(3)49(52(64)65)50(51(63)37-12-14-39(54)15-13-37)38-8-7-9-43(32-38)62-30-28-61(29-31-62)42-18-16-40(17-19-42)59-77(71,72)46-20-21-47(48(33-46)76(69,70)53(55,56)57)58-41(34-75-45-10-5-4-6-11-45)22-25-60-26-23-44(24-27-60)73-74(66,67)68/h4-21,32-33,35,41,44,58-59H,22-31,34H2,1-3H3,(H,64,65)(H2,66,67,68)/t41-/m1/s1 |

Clé InChI |

FSZILRQCEAUYPL-VQJSHJPSSA-N |

SMILES isomérique |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)OP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O |

SMILES canonique |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)OP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

UBX1325: A Targeted Approach to Eliminating Senescent Cells in Retinal Disease

A Technical Guide to the Mechanism of Action of UBX1325

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in the pathogenesis of numerous age-related diseases, including diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD). Senescent cells accumulate in diseased tissues, where they secrete a pro-inflammatory and pro-angiogenic cocktail of factors known as the senescence-associated secretory phenotype (SASP), contributing to tissue damage and disease progression. This compound (also known as foselutoclax) is a first-in-class senolytic agent developed to selectively eliminate these detrimental senescent cells from the retina. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the key experimental evidence supporting its therapeutic potential.

The Core Mechanism: Selective Inhibition of Bcl-xL

This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4][5] Senescent cells, to evade programmed cell death (apoptosis), upregulate pro-survival pathways, including the expression of Bcl-xL.[6] This dependency on Bcl-xL for survival creates a therapeutic window, allowing for the selective elimination of senescent cells while sparing healthy, non-senescent cells.[2][3][5][7][8][9]

This compound itself is a prodrug that is converted to its active moiety, UBX0601, in vivo. UBX0601 exhibits high affinity and cellular potency for Bcl-xL, with significantly lower activity against other Bcl-2 family members like Bcl-2, ensuring its targeted action.[10]

Quantitative Data on this compound (UBX0601) Activity

| Parameter | Target | Value | Cell Line/System | Reference |

| Biochemical Affinity (pKi) | Bcl-xL | 9.5 | In vitro biochemical assay | [10] |

| Bcl-2 | 6.8 | In vitro biochemical assay | [10] | |

| Cellular Potency (pIC50) | Bcl-xL | 7.9 | MCF-7 cells | [10] |

| Bcl-2 | <5.0 | MCF-7 cells | [10] | |

| Target Engagement (Bcl-xL-BIM complex reduction) | Bcl-xL | 37-81% | Mouse retina (OIR model) | [11] |

| Apoptosis Induction (Caspase-3/7 activation) | - | 3-9 fold | Mouse retina (OIR model) | [11] |

| - | ~2.5 fold | Senescent Human Retinal Microvascular Endothelial Cells (HRMECs) | [10] |

Signaling Pathway of this compound-Induced Apoptosis in Senescent Cells

This compound's mechanism of action is centered on the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. In senescent cells, the anti-apoptotic protein Bcl-xL sequesters pro-apoptotic "BH3-only" proteins like Bim. This prevents the activation of the effector proteins Bax and Bak.

This compound, by binding to the BH3-binding groove of Bcl-xL, displaces Bim. The liberated Bim is then free to activate Bax and Bak, which oligomerize on the outer mitochondrial membrane, forming pores. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the dismantling of the cell.[12][13][14]

Experimental Protocols for Assessing Senolytic Activity

The evaluation of this compound's senolytic activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used biomarker to identify senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.[15][16][17]

Protocol for Retinal Tissue:

-

Tissue Preparation: Obtain fresh-frozen retinal tissue sections (7µm thickness) mounted on glass slides.[18]

-

Fixation: Immerse slides in a fixative solution (e.g., 4% paraformaldehyde in PBS) for 5-15 minutes at room temperature.

-

Washing: Wash the sections three times with PBS.

-

Staining: Prepare the SA-β-gal staining solution containing:

-

Incubate the slides in the staining solution for 10-16 hours at 37°C in a non-CO₂ incubator.[17][18]

-

Bleaching (for pigmented tissues like RPE):

-

Immerse in 0.1% potassium permanganate for 10-20 minutes.

-

Rinse with water.

-

Immerse in 0.5% oxalic acid for 5-25 minutes.[18]

-

-

Washing and Counterstaining: Wash with PBS, counterstain with a nuclear stain (e.g., DAPI or hematoxylin), and mount with coverslips.

-

Analysis: Visualize under a bright-field microscope and quantify the percentage of blue-stained (senescent) cells.

Caspase-3/7 Activity Assay

This assay quantifies the activation of effector caspases, a hallmark of apoptosis.

Protocol for Cultured Cells:

-

Cell Culture and Treatment: Plate cells (e.g., HRMECs) in a 96-well plate. Induce senescence (e.g., using doxorubicin or replicative exhaustion). Treat senescent and non-senescent control cells with this compound or vehicle control.

-

Assay Reagent Preparation: Prepare the caspase-3/7 assay solution containing a fluorogenic substrate (e.g., Z-DEVD-R110) according to the manufacturer's instructions (e.g., Amplite™ Fluorimetric Caspase 3/7 Assay Kit).[20]

-

Incubation: Add the assay solution to each well and incubate at room temperature for 1 hour in the dark.[20]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 520 nm emission).[20]

-

Data Analysis: Normalize the fluorescence signal to the number of cells or a viability marker and express the results as a fold change over the vehicle-treated control.

General Experimental Workflow for Senolytic Drug Discovery

The identification and validation of senolytic compounds like this compound typically follow a structured workflow.

Preclinical and Clinical Evidence

Preclinical studies in mouse models of oxygen-induced retinopathy (OIR) and streptozotocin (STZ)-induced diabetic retinopathy have demonstrated that a single intravitreal injection of this compound leads to:

-

A significant reduction in retinal neovascularization.[11]

-

A decrease in avascular areas, suggesting vascular regeneration.[11]

-

Improved retinal function as measured by electroretinogram (ERG).[11]

These beneficial effects are associated with the targeted induction of apoptosis in senescent cells within the retinal vasculature.[11][21]

Phase 1 and 2 clinical trials (BEHOLD and ASPIRE) in patients with DME have shown that a single intravitreal injection of this compound is well-tolerated and leads to statistically significant and clinically meaningful improvements in Best-Corrected Visual Acuity (BCVA) that are sustained for up to 48 weeks.[2][22][23][24]

Conclusion

This compound represents a novel, targeted therapeutic approach for the treatment of retinal diseases associated with cellular senescence. Its mechanism of action, the selective inhibition of Bcl-xL, effectively induces apoptosis in senescent cells, thereby mitigating the detrimental effects of the SASP and promoting a healthier retinal microenvironment. The robust preclinical data and promising clinical trial results underscore the potential of this compound as a disease-modifying therapy for patients with diabetic macular edema and other age-related retinal pathologies. Further research and clinical development will continue to elucidate the full therapeutic utility of this innovative senolytic agent.

References

- 1. retina-specialist.com [retina-specialist.com]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. UNITY Biotechnology Announces Positive Data in Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Nasdaq [nasdaq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ir.unitybiotechnology.com [ir.unitybiotechnology.com]

- 6. researchgate.net [researchgate.net]

- 7. ophthalmologytimes.com [ophthalmologytimes.com]

- 8. UNITY Biotechnology Announces Publication in NEJM Evidence Highlighting the Potential of Senolytic Therapeutics to Provide Long-Term Improvements in Vision in DME - BioSpace [biospace.com]

- 9. modernretina.com [modernretina.com]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 17. telomer.com.tr [telomer.com.tr]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 20. mdpi.com [mdpi.com]

- 21. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. medpagetoday.com [medpagetoday.com]

- 24. Multifocal Electroretinography Changes after this compound (Foselutoclax) Treatment in Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Senolytic Approach to Retinal Diseases: A Technical Guide to Bcl-xL Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of retinal disease treatment is undergoing a paradigm shift, with emerging evidence pointing towards cellular senescence as a key driver of pathology in conditions such as diabetic retinopathy (DR), age-related macular degeneration (AMD), and glaucoma. This technical guide delves into the burgeoning field of senolytics, with a specific focus on the inhibition of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL) as a therapeutic strategy. By selectively inducing apoptosis in senescent cells that accumulate in the aging and diseased retina, Bcl-xL inhibitors hold the promise of not only halting disease progression but also potentially restoring retinal function. This document provides a comprehensive overview of the role of Bcl-xL in retinal pathophysiology, a summary of the preclinical and clinical data on leading Bcl-xL inhibitors, detailed experimental protocols for evaluating these compounds, and a visual representation of the key signaling pathways and experimental workflows.

Introduction: The Role of Cellular Senescence and Bcl-xL in Retinal Diseases

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oxidative stress, DNA damage, and telomere shortening. While a beneficial process in preventing tumorigenesis and in wound healing, the accumulation of senescent cells in tissues with age contributes to a pro-inflammatory and tissue-degrading microenvironment through the secretion of a complex mix of factors known as the senescence-associated secretory phenotype (SASP). In the retina, senescent cells, including vascular endothelial cells, retinal pigment epithelial (RPE) cells, and glial cells, have been implicated in the pathogenesis of several sight-threatening diseases.

Bcl-xL, a member of the Bcl-2 family of apoptosis-regulating proteins, is a key survival factor for many cell types, including senescent cells. It exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing the activation of the caspase cascade and subsequent cell death. The upregulation of Bcl-xL in senescent retinal cells makes it a prime therapeutic target for senolytic drugs, which aim to selectively eliminate these detrimental cells.

Key Bcl-xL Inhibitors in Development for Retinal Diseases

Several small molecule inhibitors of Bcl-xL are under investigation for the treatment of retinal diseases. This section summarizes the available data for two prominent examples: UBX1325 (foselutoclax) and ABT-263 (Navitoclax).

This compound (Foselutoclax)

This compound is a potent and selective small molecule inhibitor of Bcl-xL.[1] It is being developed as a senolytic agent for age-related eye diseases.[2][3]

Preclinical Data:

In preclinical models of retinopathy, this compound has demonstrated significant efficacy. In the oxygen-induced retinopathy (OIR) mouse model, a single intravitreal injection of this compound led to a 58-71% reduction in retinal neovascularization and a 32-52% decrease in the avascular area.[4] This was accompanied by a 3- to 9-fold activation of caspase-3/7, indicating the induction of apoptosis in the targeted senescent cells.[4] In a streptozotocin (STZ)-induced diabetic mouse model, this compound reduced retinal vascular permeability by 78-90% and improved retinal function as measured by electroretinography (ERG).[4]

Clinical Data:

This compound has shown promising results in clinical trials for diabetic macular edema (DME). The Phase 2 BEHOLD study, a randomized, double-masked, sham-controlled trial, enrolled 65 patients with DME who had persistent visual acuity deficits despite prior anti-VEGF therapy.[5] A single 10 µg intravitreal injection of this compound resulted in a statistically significant and clinically meaningful improvement in Best Corrected Visual Acuity (BCVA).[5][6]

The Phase 2b ASPIRE study, a randomized, double-masked, active-controlled trial, compared this compound with aflibercept in 52 DME patients with a history of suboptimal response to anti-VEGF treatment.[5][7][8] The results indicated that this compound demonstrated comparable vision improvements to aflibercept at 36 weeks.[8] Across its clinical studies, this compound has been well-tolerated with a favorable safety profile, showing no signs of intraocular inflammation, retinal artery occlusion, or endophthalmitis.[8]

| This compound (Foselutoclax) Efficacy Data | |

| Preclinical Model | Key Findings |

| Oxygen-Induced Retinopathy (OIR) Mouse Model | - 58-71% reduction in retinal neovascularization[4]- 32-52% reduction in avascular area[4]- 3-9 fold increase in caspase-3/7 activation[4] |

| Streptozotocin (STZ)-Induced Diabetic Mouse Model | - 78-90% reduction in retinal vascular permeability[4]- Improved ERG a- and b-wave amplitudes[4] |

| Clinical Trial | Key Findings |

| Phase 2 BEHOLD (DME) | - Statistically significant improvement in BCVA at 48 weeks[6]- Mean change in BCVA of +6.2 ETDRS letters from baseline at 48 weeks- Stable Central Subfield Thickness (CST) |

| Phase 2b ASPIRE (DME) | - Comparable vision improvements to aflibercept at 36 weeks[8]- Favorable safety and tolerability profile[8] |

ABT-263 (Navitoclax)

ABT-263 is a potent inhibitor of Bcl-xL, Bcl-2, and Bcl-w. While primarily developed as an anti-cancer agent, its senolytic properties have garnered interest for age-related diseases.

Preclinical Data:

In a mouse model of retinal degeneration induced by doxorubicin-induced senescence of RPE cells, oral administration of ABT-263 selectively removed senescent RPE cells and attenuated retinal degeneration.[9][10][11] Treatment with ABT-263 in vitro on doxorubicin-induced senescent ARPE-19 cells led to a significant decrease in cell viability and a reduction in the expression of senescence markers (p53, p21, p16) and SASP factors (TNF-α, TNF-β, MMP-2, MMP-9).[9][12]

| ABT-263 (Navitoclax) Efficacy Data | |

| In Vitro Model | Key Findings |

| Doxorubicin-induced senescent ARPE-19 cells | - Selective killing of senescent cells[9][11]- Decreased expression of senescence markers (p53, p21, p16)[9][12]- Reduced secretion of SASP factors (TNF-α, TNF-β, MMP-2, MMP-9)[9][12] |

| Preclinical Model | Key Findings |

| Doxorubicin-induced RPE senescence mouse model | - Selective removal of senescent RPE cells[9][10]- Attenuation of retinal degeneration[9][10] |

Signaling Pathways and Experimental Workflows

Bcl-xL-Mediated Apoptosis in Senescent Retinal Cells

The core mechanism of Bcl-xL inhibition as a senolytic therapy involves the reactivation of the intrinsic apoptotic pathway in senescent cells.

Experimental Workflow for Evaluating Bcl-xL Inhibitors in Retinal Disease Models

A standardized workflow is crucial for the preclinical evaluation of senolytic agents targeting Bcl-xL.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to assess the efficacy of Bcl-xL inhibitors in models of retinal disease.

Oxygen-Induced Retinopathy (OIR) Mouse Model

The OIR model is a widely used model for studying retinal neovascularization.

-

Induction: C57BL/6J mouse pups and their nursing dam are exposed to 75% oxygen from postnatal day 7 (P7) to P12. This hyperoxic environment leads to vaso-obliteration in the central retina.

-

Neovascularization: At P12, the mice are returned to room air (21% oxygen). The resulting relative hypoxia in the avascular retina stimulates the growth of new, abnormal blood vessels, which peaks at P17.

-

Treatment: Bcl-xL inhibitors are typically administered via intravitreal injection at P12.

-

Analysis: At P17, retinas are harvested for analysis of neovascularization and avascular area using isolectin B4 staining of retinal flatmounts.

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model

The STZ model is a common method for inducing hyperglycemia and diabetic retinopathy in rodents.

-

Induction: Adult mice or rats receive intraperitoneal injections of STZ, a toxin that destroys pancreatic β-cells, leading to insulin deficiency and sustained hyperglycemia. Blood glucose levels are monitored to confirm the diabetic phenotype.

-

Retinopathy Development: Retinal changes, such as increased vascular permeability and pericyte loss, develop over several weeks to months.

-

Treatment: Bcl-xL inhibitors can be administered systemically (e.g., orally) or locally (e.g., intravitreally) at various time points after the onset of diabetes.

-

Analysis: Retinal vascular permeability is assessed using the Evans blue dye extravasation assay. Retinal function is evaluated by ERG.

TUNEL Assay for Apoptosis Detection in Retinal Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Tissue Preparation: Eyes are enucleated, fixed in 4% paraformaldehyde, and cryoprotected in sucrose solutions. Retinal cryosections (10-12 µm) are prepared.

-

Permeabilization: Sections are permeabilized with proteinase K or a detergent-based buffer to allow entry of the labeling reagents.

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining and Imaging: Nuclei are counterstained with a DNA dye (e.g., DAPI or Hoechst). The sections are then imaged using fluorescence microscopy to visualize TUNEL-positive (apoptotic) cells.

Caspase-3/7 Activity Assay

This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

-

Sample Preparation: Retinal tissue is homogenized in a lysis buffer to release cellular proteins.

-

Assay Principle: The lysate is incubated with a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.

-

Detection: Cleavage of the substrate releases a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample. The luminescence is measured using a luminometer.

-

Quantification: The results are typically expressed as fold change in caspase activity relative to a control group.

Conclusion and Future Directions

The inhibition of Bcl-xL represents a novel and promising therapeutic strategy for a range of retinal diseases driven by cellular senescence. Preclinical and emerging clinical data for Bcl-xL inhibitors like this compound and ABT-263 provide a strong rationale for their continued development. The ability of these senolytic agents to selectively eliminate detrimental senescent cells offers the potential for disease modification and long-lasting therapeutic effects, a significant advancement over current treatments that primarily manage symptoms.

Future research should focus on further elucidating the specific roles of different senescent cell types in various retinal diseases and refining the delivery and targeting of Bcl-xL inhibitors to maximize efficacy and minimize potential off-target effects. The long-term safety and efficacy of this therapeutic approach will be critical to its successful translation to the clinic. The continued investigation into the senolytic-based treatment of retinal diseases holds the potential to usher in a new era of regenerative ophthalmology.

References

- 1. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Senolytics in the treatment of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. NEJM Publishes this compound DME Phase 2 Results | OBN [ophthalmologybreakingnews.com]

- 7. ophthalmologytimes.com [ophthalmologytimes.com]

- 8. UNITY Biotechnology Releases Full 36-Week Results of this compound Phase 2b Study in Diabetic Macular Edema and Corporate Updates [synapse.patsnap.com]

- 9. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells -Molecules and Cells | Korea Science [koreascience.kr]

- 11. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

UBX1325: A Targeted Apoptotic Approach to Eliminating Senescent Cells in Retinal Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, has been implicated in the pathogenesis of numerous age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD). The accumulation of senescent cells in the retina contributes to chronic inflammation, vascular leakage, and tissue dysfunction. UBX1325, a potent and selective small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), represents a novel therapeutic strategy that selectively induces apoptosis in these senescent cells, thereby aiming to modify the disease course and restore retinal function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study.

Introduction: The Role of Senescent Cells in Retinal Disease

Cellular senescence is a fundamental biological process that acts as a tumor-suppressive mechanism and is involved in wound healing. However, the persistence and accumulation of senescent cells in tissues with age can become detrimental. These cells adopt a pro-inflammatory senescence-associated secretory phenotype (SASP), releasing a cocktail of cytokines, chemokines, and growth factors that disrupt the tissue microenvironment.[1] In the retina, senescent endothelial cells, retinal pigment epithelial (RPE) cells, and glial cells are thought to contribute to the pathology of diseases like DME and wet AMD by promoting chronic inflammation, breakdown of the blood-retinal barrier, and neovascularization.[2][3]

Senolytic therapies, a new class of drugs, aim to selectively eliminate these senescent cells.[4] this compound is a first-in-class senolytic being investigated for ophthalmic indications.[1]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Bcl-xL, an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[5][6] Senescent cells upregulate pro-survival pathways, including the Bcl-2 family of proteins, to evade apoptosis.[7][8] By inhibiting Bcl-xL, this compound disrupts this survival mechanism, tipping the balance towards apoptosis and leading to the selective elimination of senescent cells while sparing healthy, non-senescent cells.[6][9] This targeted approach aims to reduce the inflammatory load in the retina and promote a healthier microenvironment conducive to vascular repair and functional improvement.[3]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound in senescent retinal cells.

Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation, demonstrating a favorable safety profile and promising efficacy in patients with DME and wet AMD.

Preclinical Studies

In preclinical models of oxygen-induced retinopathy (OIR), a single dose of this compound was shown to eliminate pathological neovascularization and promote the regeneration of functional blood vessels.[2] This is in contrast to anti-VEGF therapies, which primarily inhibit neovascularization without promoting vascular regeneration.[2] Studies in mouse models of DME also demonstrated that this compound reduces retinal vascular leakage and preserves retinal function.[10]

Clinical Trials

This compound has been evaluated in several clinical trials, including the Phase 1, Phase 2 BEHOLD, and Phase 2b ASPIRE studies.

Table 1: Summary of this compound Phase 1 Clinical Trial in DME and wet AMD

| Parameter | Results | Citation |

| Study Design | Single ascending dose study | [11] |

| Patient Population | Advanced DME and wet AMD | [11] |

| Primary Outcome | Safety and tolerability | [11] |

| Key Findings | Well-tolerated with no signs of intraocular inflammation. Rapid and sustained improvements in Best Corrected Visual Acuity (BCVA). Maintained or improved Central Subfield Thickness (CST). | [11] |

Table 2: Summary of this compound Phase 2 BEHOLD Study in DME

| Parameter | Results (at 48 weeks) | Citation |

| Study Design | Randomized, double-masked, sham-controlled | [12][13] |

| Patient Population | DME patients previously treated with anti-VEGF | [14] |

| Primary Outcome | Change in BCVA from baseline | [13] |

| BCVA Improvement | +6.2 ETDRS letters (this compound) vs. +0.6 letters (sham) | [12] |

| Rescue Treatment | 53% of this compound-treated patients required no rescue vs. 22% in sham | [12] |

| CST Change | Maintained in this compound group, worsened in sham group | [12] |

| Safety | Favorable safety and tolerability profile | [12] |

Table 3: Summary of this compound Phase 2b ASPIRE Study in DME

| Parameter | Results (at 36 weeks) | Citation |

| Study Design | Randomized, double-masked, active-controlled (aflibercept) | [15][16] |

| Patient Population | DME patients with suboptimal response to anti-VEGF | [15][16] |

| Primary Outcome | Non-inferiority to aflibercept in BCVA change | [16] |

| BCVA Improvement | +5.5 ETDRS letters (this compound) | [15] |

| Comparison | Demonstrated non-inferiority to aflibercept at most time points | [15][16] |

| Safety | Favorable safety profile, no intraocular inflammation reported | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on senescent retinal cells.

Induction of Senescence in Retinal Cells

Objective: To induce a senescent phenotype in human retinal microvascular endothelial cells (HRMECs) to model the conditions of diabetic retinopathy.

Materials:

-

Primary Human Retinal Microvascular Endothelial Cells (HRMECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

D-Glucose (high purity)

-

L-Glucose (osmotic control)

-

Phosphate-Buffered Saline (PBS)

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit

Protocol:

-

Culture HRMECs in EGM-2 medium.

-

To induce senescence, supplement the EGM-2 medium with 25 mM D-glucose (high glucose condition).

-

As an osmotic control, culture a parallel set of cells in EGM-2 supplemented with 25 mM L-glucose.

-

Maintain a control group of cells in standard EGM-2 (5 mM D-glucose).

-

Culture the cells for at least 4 weeks, replacing the medium every 2-3 days.

-

After the incubation period, assess for markers of senescence, such as positive staining for SA-β-gal.

Apoptosis Detection by TUNEL Assay

Objective: To detect DNA fragmentation characteristic of apoptosis in retinal tissue or cell cultures following treatment with a senolytic agent.

Materials:

-

Retinal tissue sections or cultured retinal cells on coverslips

-

4% Paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

TUNEL Assay Kit (containing TdT enzyme and fluorescently labeled dUTP)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Fix the retinal tissue or cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.

-

Wash the samples twice with PBS.

-

Incubate the samples with the TUNEL reaction mixture (containing TdT and labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

-

Wash the samples three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the samples and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptosis Markers

Objective: To quantify the expression of key apoptosis-related proteins, such as Bcl-xL and cleaved caspase-3, in retinal cells.

Materials:

-

Retinal cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the retinal cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the senolytic activity of a compound like this compound on retinal cells in vitro.

Caption: Workflow for testing senolytic compounds on retinal cells.

Conclusion

This compound represents a promising and innovative approach to the treatment of retinal diseases characterized by the accumulation of senescent cells. By selectively inducing apoptosis in these detrimental cells, this compound has the potential to be a disease-modifying therapy that addresses an underlying cause of pathology in DME and wet AMD. The robust preclinical and clinical data gathered to date support its continued development. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate the role of cellular senescence in retinal diseases and to evaluate the efficacy of novel senolytic therapies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. abcam.com [abcam.com]

- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Long term high glucose exposure induces premature senescence in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. researchgate.net [researchgate.net]

- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. hcplive.com [hcplive.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Bcl-2/Bcl-xL Inhibitor ABT-263 Attenuates Retinal Degeneration by Selectively Inducing Apoptosis in Senescent Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A versatile method for the identification of senolytic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long term high glucose exposure induces premature senescence in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. modernretina.com [modernretina.com]

Preclinical Evidence for UBX1325 in Diabetic Macular Edema: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UBX1325, a novel small-molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), has emerged as a promising therapeutic candidate for diabetic macular edema (DME). Preclinical evidence robustly supports its mechanism of action, which involves the selective elimination of senescent cells from the retinal vasculature. This senolytic activity addresses a key pathological driver of DME, offering the potential for a disease-modifying intervention. In multiple animal models of retinal vasculopathies, this compound has demonstrated significant efficacy in reducing vascular leakage, mitigating neovascularization, and improving retinal function. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Core Mechanism of Action: Senolysis via Bcl-xL Inhibition

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including DME.[1][2] Senescent cells accumulate in the diabetic retina, where they secrete a cocktail of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[2][3] This contributes to chronic inflammation, breakdown of the blood-retinal barrier, and vascular dysfunction—all hallmarks of DME.[4][5]

This compound is a potent and selective inhibitor of Bcl-xL, an anti-apoptotic protein that is often overexpressed in senescent cells, allowing them to evade programmed cell death.[6][7][8] By inhibiting Bcl-xL, this compound selectively induces apoptosis in these detrimental senescent cells, thereby reducing the inflammatory burden and promoting vascular repair.[5][6][9] Preclinical studies have confirmed that targeting Bcl-xL with this compound leads to the preferential elimination of senescent cells from diseased tissue while sparing healthy cells.[6][7][10][11][12][13][14]

Preclinical Efficacy in Animal Models of Retinopathy

The therapeutic potential of this compound has been evaluated in two key animal models that recapitulate different aspects of retinal vascular disease relevant to DME: the Oxygen-Induced Retinopathy (OIR) model and the Streptozotocin (STZ)-induced diabetic retinopathy model.[15]

Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a well-established tool for studying retinal neovascularization. In this model, neonatal mice are exposed to hyperoxia, which leads to vaso-obliteration, followed by a return to normoxia, which triggers a hypoxic response and subsequent pathological neovascularization.[1][15]

A single intravitreal (IVT) injection of this compound in OIR mice resulted in significant improvements in key vascular endpoints.[15] Notably, this compound demonstrated a differentiated profile compared to anti-VEGF agents by not only reducing neovascularization but also promoting the regeneration of functional blood vessels in the avascular areas of the retina.[1]

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model

The STZ model mimics the hyperglycemic state of diabetes and the consequent development of diabetic retinopathy, including increased vascular permeability.[15] Intravitreal administration of this compound in STZ-induced diabetic mice led to a marked reduction in retinal vascular leakage and an improvement in retinal function as measured by electroretinogram (ERG).[15]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Model | Parameter | Treatment | Result | Reference |

| OIR | Bcl-xL Target Engagement | This compound (IVT) | 37-81% reduction in Bcl-xL:Bim complexes | [15] |

| OIR | Caspase-3/7 Activation | This compound (IVT) | 3-9 fold increase | [15] |

| OIR | Retinal Neovascularization | This compound (IVT) | 58-71% reduction | [15] |

| OIR | Avascular Area | This compound (IVT) | 32-52% reduction | [15] |

| STZ-induced Diabetic Mice | Retinal Vascular Permeability | This compound (IVT) | 78-90% reduction | [15] |

| STZ-induced Diabetic Mice | Retinal Function (ERG) | This compound (IVT) | Improved a- and b-wave amplitude | [15] |

Detailed Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Model Protocol

-

Animals: Neonatal C57BL/6 mice.[15]

-

Induction of OIR: From postnatal day 7 (P7) to P12, mice pups are exposed to 75% oxygen.[1][15] On P12, they are returned to room air (normoxia).[1][15]

-

Treatment: A single intravitreal injection of this compound is administered at P12.[15]

-

Endpoint Analysis: At P17, retinas are harvested and stained with isolectin B4 to evaluate vascular endpoints, including neovascular and avascular areas.[15]

Streptozotocin (STZ)-Induced Diabetic Retinopathy Model Protocol

-

Animals: Adult mice.[15]

-

Induction of Diabetes: Diabetes is induced by streptozotocin (STZ) injection.[15]

-

Treatment: this compound is injected intravitreally at weeks 8 and 9 post-STZ induction.[15]

-

Endpoint Analysis: Retinal endpoints are measured at week 10.[15]

Target and Mechanism Engagement Assays

-

Target Engagement (TE): Measured by the reduction of anti-apoptotic Bcl-xL:Bim complexes in retinal lysates using an electrochemiluminescence-based assay.[15]

-

Mechanism Engagement (ME): Assessed by measuring the activation of caspase-3/7, key executioner caspases in the apoptotic pathway.[15]

Visualized Signaling Pathways and Workflows

Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.

References

- 1. modernretina.com [modernretina.com]

- 2. retina-specialist.com [retina-specialist.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ophthalmologytimes.com [ophthalmologytimes.com]

- 7. ir.unitybiotechnology.com [ir.unitybiotechnology.com]

- 8. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of this compound in Diabetic Macular Edema - - Modern Optometry [modernod.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. UNITY Biotechnology Announces Positive Data in Phase 2 BEHOLD Study of this compound in Patients with Diabetic Macular Edema | Nasdaq [nasdaq.com]

- 12. modernretina.com [modernretina.com]

- 13. hcplive.com [hcplive.com]

- 14. UNITY Biotechnology Begins Phase 2 ASPIRE Trial Administering this compound to Initial Participants with Diabetic Macular Edema [synapse.patsnap.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

A Senolytic Approach to a Leading Cause of Blindness

South San Francisco, CA - UBX1325 (foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins.[1][2][3] Developed by UNITY Biotechnology, this compound is being evaluated as a novel senolytic therapy for neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases.[1][4][5] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and clinical trial results.

Core Mechanism: Targeting Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors.[6] Senescent cells accumulate in tissues with age and at sites of pathology, contributing to the progression of age-related diseases through the secretion of a pro-inflammatory, pro-angiogenic, and tissue-remodeling secretome, known as the Senescence-Associated Secretory Phenotype (SASP).[6] In retinal diseases like nAMD, the accumulation of senescent cells is believed to be a key driver of pathology.[6]

This compound is designed to selectively induce apoptosis in these senescent cells by inhibiting Bcl-xL, a protein that is crucial for their survival.[2][3] By eliminating senescent cells, this compound aims to reduce the source of chronic inflammation and pathological angiogenesis that characterize nAMD, potentially leading to disease modification and improved visual outcomes.[1][7]

Signaling Pathway of this compound

Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.

Preclinical Evidence

Preclinical studies in a mouse model of oxygen-induced retinopathy, which mimics preretinal neovascularization, demonstrated that a single dose of this compound led to two significant vascular phenotypes.[7] Firstly, it resulted in the absence of pathological neovascularization in the treated retinas.[7] Secondly, in contrast to anti-VEGF therapies, this compound promoted the regeneration of functional blood vessels, suggesting a potential for disease modification beyond simply inhibiting vascular leakage.[7] These preclinical findings provided a strong rationale for investigating this compound in human clinical trials for retinal vascular diseases.

Clinical Investigation in Neovascular AMD

This compound has been evaluated in several clinical trials involving patients with nAMD. The primary goal of these studies has been to assess the safety, tolerability, and efficacy of this novel senolytic agent.

Phase 1 Study

A Phase 1, first-in-human, open-label, single-ascending dose study enrolled patients with advanced nAMD or diabetic macular edema (DME) who were no longer expected to benefit from anti-VEGF therapies.[8][9]

Experimental Protocol: Phase 1 Study

Caption: Workflow of the Phase 1 clinical trial of this compound.

Key Findings:

The study found that this compound was well-tolerated with a favorable safety profile.[8] There were no dose-limiting toxicities or drug-related serious adverse events reported.[8] Notably, patients treated with this compound showed improvements in vision and retinal structure.[8]

| Phase 1 Efficacy Outcomes (All Doses, n=12) | 2 Weeks | 4 Weeks |

| Patients with Gain in ETDRS Letters from Baseline in BCVA | 10 of 12 | 9 of 12 |

| Patients with Decrease (Improvement) in CST | 6 of 12 | 5 of 12 |

| Phase 1 Efficacy Outcomes (High Dose Groups - 5 & 10 mcg, n=6) | 2 Weeks | 4 Weeks |

| Patients with Gain in ETDRS Letters from Baseline in BCVA | 6 of 6 | 5 of 6 |

| Patients with Decrease (Improvement) in CST | 4 of 6 | 3 of 6 |

Phase 2 ENVISION Study

The ENVISION study was a multi-center, randomized, double-masked, active-controlled study designed to evaluate the efficacy and safety of this compound compared to aflibercept in patients with nAMD.[10]

Experimental Protocol: Phase 2 ENVISION Study

Caption: Workflow of the Phase 2 ENVISION clinical trial.

Key Findings:

The 24-week results of the ENVISION study showed that while this compound maintained BCVA, it did not meet the non-inferiority endpoint compared to aflibercept.[11] However, a key finding was the durability of the treatment effect, with 52% of patients treated with this compound avoiding the need for anti-VEGF rescue treatment for at least 6 months. A post-hoc analysis suggested that patients with a longer duration of nAMD (greater than 2 years) may derive more benefit from this compound.[11]

| Phase 2 ENVISION Study Outcomes (24 Weeks) | This compound | Aflibercept |

| Change in BCVA from Baseline (ETDRS Letters) | Maintained | Statistically superior |

| Patients Avoiding Anti-VEGF Rescue for ≥ 6 months | 52% | N/A |

Future Directions

The clinical development of this compound is ongoing, with further studies planned to explore its potential in combination with anti-VEGF therapies and to identify patient populations most likely to respond to this novel senolytic approach. The unique mechanism of action of this compound, targeting a fundamental driver of the aging process, holds promise for a new treatment paradigm in nAMD and other age-related retinal diseases.

References

- 1. modernretina.com [modernretina.com]

- 2. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. UNITY Biotechnology Presentations at ARVO 2022 Showcase [globenewswire.com]

- 5. ophthalmologytimes.com [ophthalmologytimes.com]

- 6. app.researchpool.com [app.researchpool.com]

- 7. modernretina.com [modernretina.com]

- 8. ophthalmologytimes.com [ophthalmologytimes.com]

- 9. ir.unitybiotechnology.com [ir.unitybiotechnology.com]

- 10. UNITY Biotechnology Announces Results from Phase 2 ENVISION Study of this compound in Patients with Wet Age-Related Macular Degeneration | Nasdaq [nasdaq.com]

- 11. medpagetoday.com [medpagetoday.com]

The Senolytic Approach to Diabetic Retinopathy: A Technical Guide to UBX1325

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic retinopathy (DR) and its sight-threatening complication, diabetic macular edema (DME), are leading causes of vision loss globally. Current standards of care, primarily anti-VEGF therapies, address downstream pathological events but often require frequent and burdensome intravitreal injections, with a significant number of patients exhibiting suboptimal response. A growing body of evidence implicates cellular senescence—a state of irreversible cell cycle arrest coupled with a pro-inflammatory secretome—as a key driver of the chronic, low-grade inflammation and vascular dysfunction characteristic of DR. UBX1325, a first-in-class senolytic agent, represents a novel therapeutic paradigm by selectively targeting and eliminating senescent cells in the retina. This technical guide provides an in-depth overview of the core science behind this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways.

The Role of Cellular Senescence in Diabetic Retinopathy

Cellular senescence is a fundamental biological process implicated in aging and various age-related diseases. In the context of diabetic retinopathy, chronic hyperglycemia and oxidative stress induce senescence in multiple retinal cell types, including vascular endothelial cells, pericytes, and retinal pigment epithelium.[1][2] These senescent cells are not inert; they actively contribute to disease pathology through the Senescence-Associated Secretory Phenotype (SASP), a complex secretome of pro-inflammatory cytokines, chemokines, growth factors, and matrix metalloproteinases.[1] The SASP perpetuates a pro-inflammatory microenvironment, compromises the blood-retinal barrier, and promotes pathological angiogenesis, all hallmark features of diabetic retinopathy.[2]

This compound: A Targeted Senolytic Approach

This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra-large (Bcl-xL), a pro-survival protein that is highly expressed in senescent cells and upon which they depend for their survival.[3][4][5] By inhibiting Bcl-xL, this compound selectively induces apoptosis in senescent cells, thereby removing the source of the pro-inflammatory SASP and potentially halting or reversing the disease process.[6] Preclinical studies have demonstrated that this targeted elimination of senescent cells can reduce retinal vascular leakage, prevent pathological neovascularization, and promote the regeneration of healthy retinal vasculature.[3]

Preclinical Evidence for this compound in a Model of Ischemic Retinopathy

The efficacy of this compound was evaluated in a well-established mouse model of oxygen-induced retinopathy (OIR), which mimics key aspects of proliferative diabetic retinopathy.

Key Preclinical Findings

| Parameter | Outcome | Reference |

| Pathological Neovascularization | Significant reduction in neovascular tufts in this compound-treated retinas. | [3] |

| Avascular Area | Significant decrease in the avascular area, indicating regeneration of functional blood vessels. | [3] |

| Mechanism | This compound was shown to promote apoptosis of senescent cells in the OIR mouse model. |

Clinical Development of this compound in Diabetic Macular Edema

This compound has undergone rigorous clinical evaluation in patients with diabetic macular edema who had previously shown a suboptimal response to anti-VEGF therapy. The Phase 2 BEHOLD and Phase 2b ASPIRE studies have provided key insights into the safety and efficacy of this novel senolytic therapy.

Phase 2 BEHOLD Study: Key Efficacy and Safety Data

The BEHOLD study was a multicenter, randomized, double-masked, sham-controlled trial evaluating a single intravitreal injection of 10 µg this compound in 65 patients with DME.[7][8][9]

Efficacy Outcomes at 48 Weeks [3]

| Endpoint | This compound (n=32) | Sham (n=33) | p-value |

| Mean Change in BCVA (ETDRS letters) from Baseline | +6.2 | +0.6 | 0.0037 |

| Difference in Mean Change in BCVA (this compound vs. Sham) | +5.6 | - | 0.1198 |

| Patients Not Requiring Anti-VEGF Rescue | ~53% | ~22% | - |

This compound demonstrated a favorable safety and tolerability profile, with no cases of intraocular inflammation, retinal artery occlusion, endophthalmitis, or vasculitis reported.[3]

Phase 2b ASPIRE Study: Topline Results

The ASPIRE study was a multicenter, randomized, double-masked, active-controlled trial comparing this compound to aflibercept in patients with DME who had a poor response to prior anti-VEGF treatment.[5][11][12]

| Endpoint | This compound | Aflibercept |

| Mean Change in BCVA (ETDRS letters) from Baseline to 24 Weeks | +5.2 | - |

| Mean Change in BCVA (ETDRS letters) from Baseline to 36 Weeks | +5.5 | - |

This compound was shown to be non-inferior to aflibercept at most time points through 36 weeks.[11]

Detailed Experimental Protocols

Preclinical: Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is a standard for studying retinal neovascularization.[3][13]

-

Animal Model: C57BL/6J mouse pups.

-

Induction of Retinopathy:

-

This compound Administration: A single intravitreal injection of this compound is administered at P12.

-

Assessment of Retinopathy:

-

At P17, the mice are euthanized, and their eyes are enucleated.

-

Retinal flat mounts are prepared and stained with isolectin B4 to visualize the vasculature.

-

The extent of neovascularization and the size of the avascular area are quantified using imaging software.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Retinal Tissue

SA-β-gal is a widely used biomarker for senescent cells.[7][10][11]

-

Tissue Preparation:

-

Freshly enucleated eyes are fixed in 4% paraformaldehyde for 4-6 hours at 4°C.

-

The retinas are dissected and cryoprotected in a sucrose gradient before being embedded in OCT compound and flash-frozen.

-

Cryosections (10-12 µm) are cut and mounted on adhesive slides.

-

-

Staining Procedure:

-

Sections are washed with PBS.

-

Fix the sections with 1% formaldehyde in PBS for 1 minute.

-

Wash three times with PBS.

-

Immerse the slides in the SA-β-gal staining solution overnight at 37°C in a non-CO2 incubator.

-

Staining Solution Recipe: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 150 mM NaCl, 2 mM MgCl₂.

-

-

-

Imaging: Sections are counterstained with a nuclear stain (e.g., DAPI) and imaged under a bright-field microscope. Senescent cells will appear blue.

Quantitative PCR (qPCR) for Senescence Markers

qPCR is used to measure the gene expression of senescence-associated markers.

-

RNA Extraction: Total RNA is extracted from retinal tissue using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction:

-

The qPCR reaction is performed using a SYBR Green-based master mix.

-

Primers for senescence markers (e.g., p16INK4a, p21CIP1) and a housekeeping gene (e.g., GAPDH) are used.

-

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.

Clinical Trial Protocol: BEHOLD Study

-

Study Design: A Phase 2, multicenter, randomized, double-masked, sham-controlled study.[7][8][9]

-

Patient Population: 65 patients with DME who had a suboptimal response to at least two prior anti-VEGF injections in the preceding 6 months.[8][13]

-

Intervention: A single intravitreal injection of 10 µg this compound or a sham injection.[7][8]

-

Primary Endpoints:

-

Safety and tolerability, assessed by the incidence of ocular and systemic treatment-emergent adverse events through 48 weeks.[7]

-

-

Secondary Endpoints:

-

Mean change from baseline in Best Corrected Visual Acuity (BCVA) at 24 and 48 weeks.[7]

-

Mean change from baseline in Central Subfield Thickness (CST) at 24 and 48 weeks.

-

Need for anti-VEGF rescue therapy.

-

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of Cellular Senescence and this compound Intervention

Caption: this compound inhibits Bcl-xL, inducing apoptosis in senescent cells.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for preclinical testing of this compound in the OIR model.

Logical Relationship of Cellular Senescence to Diabetic Retinopathy

Caption: The central role of cellular senescence in driving diabetic retinopathy.

Conclusion and Future Directions

This compound represents a promising and fundamentally new approach to the treatment of diabetic retinopathy and DME. By targeting the underlying cellular pathology of senescence, it has the potential to be a disease-modifying therapy that offers durable improvements in vision with a reduced treatment burden compared to current standards of care. The robust preclinical data, coupled with the positive results from the BEHOLD and ASPIRE clinical trials, underscore the therapeutic potential of this senolytic agent. Further late-stage clinical development will be crucial to fully elucidate the long-term efficacy and safety of this compound and to establish its place in the therapeutic armamentarium for diabetic eye disease. The selective elimination of senescent cells opens up a new frontier in the management of a wide range of age-related and chronic inflammatory diseases.

References

- 1. pnas.org [pnas.org]

- 2. Therapeutic targeting of cellular senescence in diabetic macular edema: preclinical and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. modernretina.com [modernretina.com]

- 4. mdpi.com [mdpi.com]

- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. New eye drug may someday help diabetic patients - UdeMNouvelles [nouvelles.umontreal.ca]

- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 8. Targeting senescent retinal pigment epithelial cells facilitates retinal regeneration in mouse models of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of Senolytic this compound in Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Senescence-like phenotype in post-mitotic cells of mice entering middle age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

Unraveling UBX1325: A Senolytic Approach to Retinal Disease

A Technical Guide to the Early Research and Discovery of a Novel Bcl-xL Inhibitor

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on UBX1325 (foselutoclax), a first-in-class senolytic agent developed by UNITY Biotechnology for the treatment of age-related eye diseases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and initial human safety and efficacy data of this novel therapeutic.

Introduction: The Rationale for Senolytics in Ophthalmology

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD).[1][2][3] Senescent cells accumulate in diseased tissues and contribute to a chronic, sterile inflammatory environment through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and extracellular matrix-degrading proteases, collectively known as the senescence-associated secretory phenotype (SASP).[4] In the retina, this process is thought to drive vascular leakage, inflammation, and pathological neovascularization, key hallmarks of DME and wet AMD.[4][5]

This compound is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein that is critical for the survival of senescent cells.[6][7][8] By inhibiting Bcl-xL, this compound selectively induces apoptosis in senescent cells, thereby aiming to eliminate the source of chronic inflammation and pathological signaling in the retina.[5][8][9] This targeted approach represents a novel therapeutic strategy, moving beyond the management of downstream effects, such as with anti-VEGF therapies, to potentially modify the underlying disease process.

Mechanism of Action: Targeting Senescent Cells via Bcl-xL Inhibition

The core of this compound's mechanism lies in the selective targeting of a vulnerability of senescent cells. These cells, while resistant to apoptosis from various insults, become dependent on pro-survival pathways, including the Bcl-2 family of proteins, for their continued existence. Bcl-xL, in particular, is upregulated in many senescent cell types and acts by sequestering pro-apoptotic proteins like Bax and Bak, preventing the initiation of the intrinsic apoptotic cascade.

This compound disrupts this survival mechanism by binding to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in the apoptotic death of the senescent cell.

Preclinical Research: Validation in the Oxygen-Induced Retinopathy (OIR) Model

The initial preclinical validation of this compound's therapeutic concept was conducted using the well-established oxygen-induced retinopathy (OIR) mouse model. This model mimics key aspects of proliferative retinopathies like DME and wet AMD, including a vaso-obliterative phase followed by a proliferative phase with pathological neovascularization.

Experimental Protocol: Oxygen-Induced Retinopathy (OIR) Mouse Model

-

Animal Model: C57BL/6J mouse pups.

-

Induction of OIR: On postnatal day 7 (P7), mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days. This leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.

-

Induction of Neovascularization: On P12, the mice are returned to room air (normoxia). The resulting relative hypoxia in the avascular retina triggers an overproduction of pro-angiogenic factors, leading to pathological retinal neovascularization that peaks around P17.

-

Intervention: A single intravitreal injection of this compound was administered.

-

Assessment of Retinal Vasculature: At P17, the retinal vasculature was visualized and quantified. A common method involves cardiac perfusion with fluorescein-labeled dextran (FITC-dextran) followed by the preparation of retinal flatmounts.

-

Quantitative Analysis: Key parameters quantified using imaging software (e.g., ImageJ) include:

-

Avascular Area: The area of the central retina devoid of blood vessels.

-

Neovascularization Area: The area of pathological new blood vessel growth, often appearing as tufts on the retinal surface.

-

Vascular Density: The density of the capillary network in different zones of the retina.

-

Preclinical Findings

In preclinical OIR studies, a single intravitreal injection of this compound demonstrated significant therapeutic effects:

-

Reduction in Pathological Neovascularization: this compound treatment led to a significant decrease in the area of neovascular tufts compared to vehicle-treated controls.

-

Promotion of Healthy Vascular Regeneration: Notably, alongside the reduction in pathological neovascularization, this compound promoted the regrowth of healthy blood vessels into the avascular areas of the retina. This is a key differentiator from anti-VEGF therapies, which can inhibit both pathological and physiological vascularization.

-

Reduction in Vascular Leakage: this compound was also shown to reduce retinal vascular leakage, a critical factor in the development of macular edema.

-

Evidence of Senescence Clearance: Immunohistochemical analysis of retinal tissue from the OIR model showed an increase in markers of cellular senescence, such as p16INK4a and senescence-associated β-galactosidase (SA-β-gal), in the areas of neovascularization. Treatment with this compound was associated with a reduction in these markers, consistent with its proposed mechanism of action.

Early Clinical Research: Phase 1 Trial in DME and Wet AMD

Following the promising preclinical results, this compound advanced into a Phase 1, first-in-human, open-label, single ascending dose clinical trial (NCT04537884) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced DME or wet AMD.[1][9][10]

Experimental Protocol: Phase 1 Clinical Trial (NCT04537884)

-

Study Design: A Phase 1, open-label, single ascending dose study.[1][9][10]

-

Patient Population: Patients with advanced DME or wet AMD for whom anti-VEGF therapy was no longer considered beneficial.[10][11]

-

Dosing: A single intravitreal injection of this compound was administered in escalating dose cohorts.[1][9] The initial cohorts received doses of 0.5, 1, 5, and 10 µg.[1][9]

-

Primary Objective: To assess the safety and tolerability of a single intravitreal injection of this compound.

-

Key Assessments:

-

Safety: Incidence of dose-limiting toxicities and treatment-emergent adverse events.

-

Efficacy (Exploratory):

-

Best-Corrected Visual Acuity (BCVA) measured in Early Treatment Diabetic Retinopathy Study (ETDRS) letters.

-

Central Subfield Thickness (CST) measured by spectral-domain optical coherence tomography (SD-OCT).

-

Presence of subretinal and intraretinal fluid (SRF/IRF) on SD-OCT.

-

-

-

Follow-up: Patients were followed for 24 weeks post-injection.[1][9]

Phase 1 Clinical Findings

The Phase 1 study demonstrated a favorable safety profile and encouraging signs of clinical activity for this compound.

Safety and Tolerability: A single intravitreal injection of this compound was well-tolerated at all doses tested.[1][10][11] There were no dose-limiting toxicities, and no evidence of significant intraocular inflammation, infection, or hemorrhage.[1]

Efficacy Outcomes: The tables below summarize the key efficacy findings from the Phase 1 trial.

| Best-Corrected Visual Acuity (BCVA) - DME Patients | |

| Timepoint | Observation |

| Week 12 | 6 out of 8 patients showed an improvement in BCVA.[1] |

| Week 24 | 5 out of 8 patients showed an improvement in BCVA.[1] |

| Week 24 | 62.5% of patients gained ≥5 ETDRS letters.[1] |

| Week 24 | 50% of patients gained ≥10 ETDRS letters.[1] |

| Central Subfield Thickness (CST) and Rescue Medication - DME Patients | |

| Timepoint | Observation |

| Through Week 24 | CST remained stable in most patients.[1] |

| Through Week 24 | 62.5% of patients did not require rescue anti-VEGF medication.[1] |

| Best-Corrected Visual Acuity (BCVA) - Wet AMD Patients | |

| Timepoint | Observation |

| Week 4 | 7 out of 10 evaluable patients showed improved visual acuity.[1] |

| Week 12 | 5 out of 10 evaluable patients showed improved visual acuity.[1] |

| Central Subfield Thickness (CST) and Rescue Medication - Wet AMD Patients | |

| Timepoint | Observation |

| Through Week 12 | CST remained stable.[1] |

| Through Week 12 | 80% of patients did not require rescue anti-VEGF medication.[1] |

| A reduction in subretinal and intraretinal fluid was also observed.[1] |

Conclusion and Future Directions

The early research and discovery of this compound have established a strong foundation for its development as a novel senolytic therapy for retinal diseases. The preclinical data provided a clear mechanistic rationale and demonstrated proof-of-concept in a relevant disease model. The subsequent Phase 1 clinical trial in patients with advanced DME and wet AMD provided critical evidence of a favorable safety profile and encouraging signs of durable improvements in vision and retinal structure following a single injection. These findings have supported the progression of this compound into later-stage clinical development to further evaluate its efficacy and potential as a transformative treatment for patients with these sight-threatening conditions.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retro-orbital injection of FITC-dextran is an effective and economical method for observing mouse retinal vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progressive Apoptosis Resistance Prior to Senescence and Control by the Anti-apoptotic Protein BCL-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Senescent Cell Depletion Through Targeting BCL-Family Proteins and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinal proteome analysis in a mouse model of oxygen-induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

UBX1325 and the Senescence-Associated Secretory Phenotype: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD). Senescent cells contribute to tissue dysfunction not only through their inability to proliferate but also through the secretion of a complex mixture of pro-inflammatory and tissue-remodeling factors known as the Senescence-Associated Secretory Phenotype (SASP). UBX1325, a novel small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), is a first-in-class senolytic agent developed to selectively eliminate senescent cells from diseased retinal tissues. By targeting a key survival mechanism of senescent cells, this compound aims to reduce the SASP burden, thereby mitigating inflammation, vascular leakage, and pathological angiogenesis that characterize these sight-threatening conditions. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on the SASP, and the experimental methodologies used to evaluate its effects.

Introduction: The Role of Cellular Senescence and SASP in Retinal Diseases

Cellular senescence is a fundamental biological process that acts as a double-edged sword. While it plays a beneficial role in tumor suppression and wound healing, the accumulation of senescent cells in tissues with age contributes to a chronic, low-grade inflammatory state. This is largely mediated by the SASP, a heterogeneous secretome comprising pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, growth factors (e.g., VEGF), and matrix metalloproteinases (MMPs).[1][2] In the context of retinal diseases like DME and wet AMD, senescent endothelial cells, retinal pigment epithelial (RPE) cells, and other cell types accumulate in the retina.[1][3] The SASP factors secreted by these cells disrupt the blood-retinal barrier, promote pathological neovascularization, and create a pro-inflammatory microenvironment that drives disease progression.[1][2]

This compound: A Senolytic Approach to Modulating the SASP

This compound is a potent and selective inhibitor of Bcl-xL, a key pro-survival protein that is upregulated in senescent cells, rendering them resistant to apoptosis.[2][4] By inhibiting Bcl-xL, this compound selectively induces apoptosis in these detrimental cells, leading to their clearance from the diseased tissue.[5] The primary mechanism by which this compound impacts the SASP is through the elimination of its source: the senescent cells. This approach is hypothesized to lead to a significant reduction in the local concentration of harmful SASP factors, thereby alleviating inflammation and normalizing the retinal microenvironment.

Signaling Pathway of this compound Action

The core mechanism of this compound involves the intrinsic apoptotic pathway. In senescent cells, the upregulation of Bcl-xL sequesters pro-apoptotic proteins like Bak and Bax, preventing the formation of pores in the mitochondrial outer membrane and subsequent release of cytochrome c. This compound competitively binds to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic proteins and allowing for the initiation of apoptosis.

Caption: this compound inhibits Bcl-xL, leading to apoptosis in senescent cells.

Preclinical Evidence of SASP Modulation by Bcl-xL Inhibition

While direct quantitative data on the effect of this compound on a broad spectrum of SASP factors is not extensively available in the public domain, preclinical studies on related Bcl-xL inhibitors provide strong evidence for the modulation of the SASP.

A study on the Bcl-xL inhibitor UBX-1967 in a mouse model of oxygen-induced retinopathy (OIR) demonstrated a significant decrease in the gene expression of several SASP factors.[4] It is important to note that while illustrative, the following table represents data from a related compound and not this compound directly.

Table 1: Representative Preclinical Data on SASP Gene Expression Following Bcl-xL Inhibition (UBX-1967) in a Mouse Model of OIR

| Gene | Function | Change in Expression |

| Cdkn2a (p16INK4a) | Senescence Marker | Decreased |

| Cdkn1a (p21) | Senescence Marker | Decreased |

| Serpine1 | SASP Component | Decreased |

| Tnf | Pro-inflammatory Cytokine | Decreased |

| Vegf | Angiogenic Factor | No significant change |

| Data is qualitative based on published findings for a related compound, UBX-1967.[4] |

These findings suggest that the senolytic activity of Bcl-xL inhibitors leads to a reduction in the expression of key genes associated with senescence and the inflammatory SASP. The lack of effect on Vegf in this particular study is noteworthy and may suggest a selective modulation of the SASP.

Experimental Protocols for Assessing the Impact of this compound on SASP

The following are generalized protocols representative of the methodologies used to assess the impact of senolytic agents like this compound on the SASP.

In Vitro Senescence Induction and this compound Treatment

This workflow outlines the process of inducing senescence in retinal cells and treating them with this compound to analyze the effects on the SASP.

Caption: Workflow for in vitro analysis of this compound's effect on SASP.

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

-

Cell Seeding: Plate retinal cells (e.g., Human Retinal Endothelial Cells - HRECs) in a 6-well plate and induce senescence (e.g., with doxorubicin).

-

Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

-

Staining: Wash cells with PBS and incubate with staining solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, 1 mg/mL X-gal) overnight at 37°C in a dry incubator.

-

Imaging: Wash cells with PBS and visualize under a microscope. Senescent cells will stain blue.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SASP Gene Expression

-

RNA Extraction: Following treatment with this compound, lyse cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-